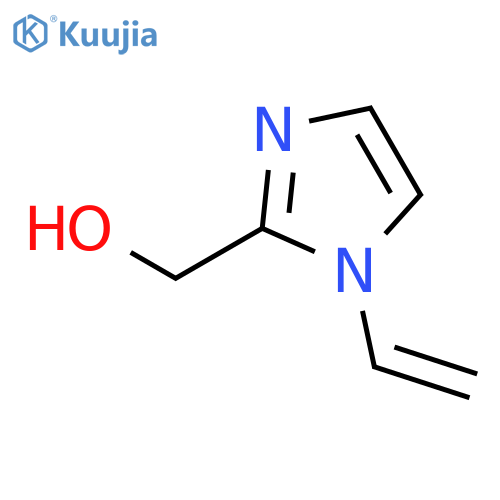Cas no 45662-46-2 ((1-ethenyl-1H-imidazol-2-yl)methanol)

45662-46-2 structure
商品名:(1-ethenyl-1H-imidazol-2-yl)methanol
(1-ethenyl-1H-imidazol-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 1-ethenyl-1H-Imidazole-2-methanol
- (1-ethenylimidazol-2-yl)methanol
- BJIUWZYBYKQRSZ-UHFFFAOYSA-N
- (1-Vinyl-1H-imidazol-2-yl)methanol
- CS-0249106
- 1-Vinyl-2-hydroxymethylimidazole
- 45662-46-2
- DTXSID30336662
- AKOS008132142
- (1-Vinyl-1H-imidazol-2-yl)methanol #
- Z425960776
- MFCD11857908
- EN300-42515
- (1-ethenyl-1H-imidazol-2-yl)methanol
- G25978
- SCHEMBL5961221
-
- インチ: InChI=1S/C6H8N2O/c1-2-8-4-3-7-6(8)5-9/h2-4,9H,1,5H2
- InChIKey: BJIUWZYBYKQRSZ-UHFFFAOYSA-N
- ほほえんだ: C=CN1C=CN=C1CO
計算された属性
- せいみつぶんしりょう: 124.063662883g/mol
- どういたいしつりょう: 124.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 38Ų
(1-ethenyl-1H-imidazol-2-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319776-10g |
(1-Ethenyl-1h-imidazol-2-yl)methanol |
45662-46-2 | 95% | 10g |
¥34404.00 | 2024-05-13 | |
| Enamine | EN300-42515-1.0g |
(1-ethenyl-1H-imidazol-2-yl)methanol |
45662-46-2 | 95.0% | 1.0g |
$371.0 | 2025-03-15 | |
| Enamine | EN300-42515-10.0g |
(1-ethenyl-1H-imidazol-2-yl)methanol |
45662-46-2 | 95.0% | 10.0g |
$1593.0 | 2025-03-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319776-500mg |
(1-Ethenyl-1h-imidazol-2-yl)methanol |
45662-46-2 | 95% | 500mg |
¥5848.00 | 2024-05-13 | |
| TRC | B126158-250mg |
(1-ethenyl-1H-imidazol-2-yl)methanol |
45662-46-2 | 250mg |
$ 320.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319776-1g |
(1-Ethenyl-1h-imidazol-2-yl)methanol |
45662-46-2 | 95% | 1g |
¥8008.00 | 2024-05-13 | |
| TRC | B126158-25mg |
(1-ethenyl-1H-imidazol-2-yl)methanol |
45662-46-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B126158-50mg |
(1-ethenyl-1H-imidazol-2-yl)methanol |
45662-46-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Aaron | AR019VFA-100mg |
(1-ETHENYL-1H-IMIDAZOL-2-YL)METHANOL |
45662-46-2 | 95% | 100mg |
$117.00 | 2025-02-14 | |
| 1PlusChem | 1P019V6Y-1g |
(1-ethenyl-1H-imidazol-2-yl)methanol |
45662-46-2 | 95% +(stabilized with TBC) | 1g |
$511.00 | 2024-05-02 |
(1-ethenyl-1H-imidazol-2-yl)methanol 関連文献
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
45662-46-2 ((1-ethenyl-1H-imidazol-2-yl)methanol) 関連製品
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:45662-46-2)(1-ethenyl-1H-imidazol-2-yl)methanol

清らかである:99%/99%
はかる:250mg/1g
価格 ($):166/446